An In-depth Technical Guide to 4-Methoxy-5-nitro-1H-indole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Methoxy-5-nitro-1H-indole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and its Nitro-functionalized Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. The introduction of a methoxy group at the 4-position and a nitro group at the 5-position of the indole ring, creating 4-Methoxy-5-nitro-1H-indole, significantly alters the molecule's electronic and steric characteristics. This functionalization can modulate its binding affinity to biological targets and influence its pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Methoxy-5-nitro-1H-indole, offering valuable insights for researchers in drug discovery and organic synthesis.
Chemical Structure and Physicochemical Properties
4-Methoxy-5-nitro-1H-indole possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. A methoxy group (-OCH₃) is attached to the 4th position of the benzene ring, and a nitro group (-NO₂) is attached to the 5th position.
Molecular Formula: C₉H₈N₂O₃
Molecular Weight: 192.17 g/mol
While specific experimental data for 4-Methoxy-5-nitro-1H-indole is not widely available, its properties can be extrapolated from its parent compound, 4-methoxy-1H-indole, and other related nitroindoles.
| Property | Value (for 4-methoxy-1H-indole) | Expected Influence of the Nitro Group |
| CAS Number | 4837-90-5[1] | A unique CAS number would be assigned to the nitrated derivative. |
| IUPAC Name | 4-methoxy-1H-indole[1] | 4-Methoxy-5-nitro-1H-indole |
| Appearance | Off-white to light brown crystalline powder[2] | Likely to be a colored (e.g., yellow or brown) crystalline solid. |
| Melting Point | 69-70 °C | The addition of a polar nitro group is expected to increase the melting point due to stronger intermolecular forces. |
| Boiling Point | 181-183 °C at 24 mmHg | Expected to be significantly higher due to increased molecular weight and polarity. |
| Solubility | Soluble in ethanol | Solubility in polar organic solvents is expected. Solubility in nonpolar solvents may decrease. |
Synthesis of 4-Methoxy-5-nitro-1H-indole
The synthesis of 4-Methoxy-5-nitro-1H-indole can be approached in two main stages: the synthesis of the precursor 4-methoxy-1H-indole, followed by its regioselective nitration.
Part 1: Synthesis of 4-Methoxy-1H-indole
A common method for the synthesis of 4-methoxy-1H-indole involves the Leimgruber-Batcho indole synthesis, which is known for its versatility and good yields.
Experimental Protocol: Leimgruber-Batcho Synthesis of 4-methoxy-1H-indole
This protocol is adapted from established procedures for indole synthesis.
Step 1: Synthesis of 1-methoxy-2-methyl-3-nitrobenzene This starting material can be prepared from commercially available precursors through standard methylation and nitration reactions.
Step 2: Formation of the Enamine
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To a solution of 1-methoxy-2-methyl-3-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) and pyrrolidine (1.1 equivalents).
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Reflux the mixture for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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After completion, concentrate the reaction mixture under reduced pressure.
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Pour the residue into a mixture of ether and water and extract with ether.
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Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude enamine, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
Step 3: Reductive Cyclization to 4-Methoxy-1H-indole
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Prepare activated zinc by stirring zinc powder in 0.5N hydrochloric acid for 1 hour at room temperature. Filter the suspension, wash with water until neutral, then with anhydrous ethanol and ether, and dry.
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Dissolve the crude enamine from the previous step in acetic acid.
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Add the activated zinc portion-wise to the solution while maintaining the temperature between 20-30°C using an ice bath.
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Stir the reaction mixture at room temperature for 30 minutes.
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Filter the reaction mixture and extract the filtrate with ethyl acetate.
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Wash the organic phase with sodium bicarbonate solution and saturated sodium chloride solution, then dry over magnesium sulfate.
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Evaporate the solvent under vacuum.
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Purify the residue by column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to obtain 4-methoxy-1H-indole.
Caption: Workflow for the Leimgruber-Batcho synthesis of 4-methoxy-1H-indole.
Part 2: Nitration of 4-Methoxy-1H-indole to 4-Methoxy-5-nitro-1H-indole
The nitration of the indole ring is a well-established electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents. The electron-donating methoxy group at the 4-position and the activating nature of the pyrrole ring will influence the regioselectivity of the nitration. The 5-position is a likely site for nitration.
Experimental Protocol: Nitration of 4-methoxy-1H-indole
This is a general protocol for the nitration of indoles and should be optimized for this specific substrate.
Caution: Nitration reactions are highly exothermic and require careful temperature control. Appropriate safety precautions must be taken.
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Dissolve 4-methoxy-1H-indole (1 equivalent) in a suitable solvent such as acetic acid or sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like copper(II) nitrate in acetic anhydride, dropwise to the cooled solution while stirring vigorously.
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Maintain the low temperature throughout the addition.
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After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and water.
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The solid product, 4-Methoxy-5-nitro-1H-indole, should precipitate.
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Collect the precipitate by filtration, wash thoroughly with cold water to remove any residual acid, and dry.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
Caption: General workflow for the nitration of 4-methoxy-1H-indole.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. A singlet for the methoxy protons would be observed around 3.9-4.0 ppm. The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the nitro group will be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2800-3100 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.17). Fragmentation patterns would likely involve the loss of the nitro and methoxy groups.
Potential Biological Activities and Applications in Drug Discovery
While there is no specific biological data for 4-Methoxy-5-nitro-1H-indole, the indole nucleus and the nitroaromatic moiety are present in many biologically active molecules.
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Anticancer Activity: Many substituted indoles exhibit potent anticancer properties. The introduction of a nitro group can sometimes enhance this activity. For instance, some 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[3]
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Antimicrobial and Antiviral Activity: The parent compound, 4-methoxy-1H-indole, is a reactant in the synthesis of HIV-1 integrase inhibitors. Nitro-substituted heterocycles are also known to possess antimicrobial properties.
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Enzyme Inhibition: Substituted indoles are known to inhibit various enzymes. For example, 4-methoxyindole has been used in the preparation of inhibitors for Sodium-Dependent Glucose Co-transporter 2 (SGLT2) and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[4]
The unique substitution pattern of 4-Methoxy-5-nitro-1H-indole makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.
Safety and Handling
Specific safety data for 4-Methoxy-5-nitro-1H-indole is not available. However, based on the parent compound, 4-methoxy-1H-indole, and the presence of a nitro group, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
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Hazards of the Parent Compound (4-methoxy-1H-indole): It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
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Hazards Associated with Nitro Compounds: Nitroaromatic compounds can be toxic and may have explosive properties, especially in the presence of heat or shock, although this is less common for simple mononitrated aromatics.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
A thorough risk assessment should be conducted before handling this compound, and the appropriate safety measures should be implemented.
Conclusion
4-Methoxy-5-nitro-1H-indole is a fascinating molecule with potential for applications in medicinal chemistry and materials science. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis and an understanding of its likely properties based on the well-characterized precursor, 4-methoxy-1H-indole, and related nitroindoles. The synthetic protocols outlined, along with the predicted characteristics and potential biological activities, offer a valuable starting point for researchers interested in exploring the chemistry and therapeutic potential of this and other substituted indole derivatives. Further research into the synthesis, characterization, and biological evaluation of 4-Methoxy-5-nitro-1H-indole is warranted to unlock its full potential.
References
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Yadav, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2245-2255. [Link]
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PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved February 9, 2026, from [Link]
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Organic Syntheses. (n.d.). 4-nitroindole. Retrieved February 9, 2026, from [Link]
